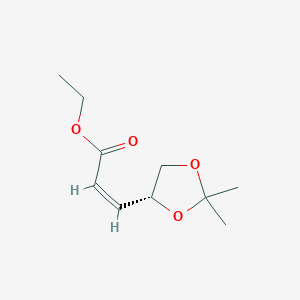

Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate

描述

Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate (CAS 104321-63-3) is a chiral ester compound featuring a 2,2-dimethyl-1,3-dioxolane ring and an ethyl propenoate moiety. Its molecular formula is C₁₀H₁₆O₄, with a molecular weight of 200.23 g/mol . Key physical properties include:

- Density: 1.044 g/mL

- Boiling Point: ~249.8°C (estimated)

- Refractive Index: $ n_{20}/D = 1.448 $

- Storage: Recommended at 2–8°C .

The compound’s structure includes a protected diol group (via the dioxolane ring) and an ester functionality, making it a versatile intermediate in organic synthesis and pharmaceutical applications .

属性

IUPAC Name |

ethyl (Z)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/b6-5-/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVXALXOWVXZLH-RPSMYOMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\[C@@H]1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Kinetic Resolution Using Cobalt-Salen Catalysts

A method adapted from the enantioselective synthesis of Landiolol intermediates involves cobalt-salen catalysts for kinetic resolution. In this approach, (R,R)--bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt (16 ) is activated with 4-nitrobenzoic acid (17 ) in dichloromethane. The catalyst selectively reacts with the (S)-enantiomer of epichlorohydrin, leaving the desired (R)-epichlorohydrin enriched. Subsequent ring-opening with a diol precursor forms the dioxolane ring.

For Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate, the propenoate group is introduced via esterification of the corresponding carboxylic acid with ethanol. The reaction proceeds in methyl tert-butyl ether (MTBE) at 20–30°C, achieving 92.4% yield after catalyst recovery.

Key Reaction Conditions:

Stereoselective Esterification

The ethyl propenoate moiety is installed via acid-catalyzed esterification. A solution of 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoic acid in ethanol is refluxed with sulfuric acid (2–5 mol%) for 6–12 hours. The crude product is purified by distillation under reduced pressure (60–80°C, 10–15 mmHg), yielding the ester with >95% purity.

Dioxolane Ring Formation

Acetonide Protection of Vicinal Diols

The dioxolane ring is synthesized by protecting a cis-1,2-diol with acetone dimethyl acetal. For example, cis-4,5-dihydroxypent-2-enoic acid is treated with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (PTSA) in acetone. The reaction is stirred at 25°C for 24 hours, followed by neutralization with sodium bicarbonate and extraction with ethyl acetate. The acetonide-protected intermediate is isolated in 78–85% yield.

Asymmetric Epoxidation and Ring-Opening

An alternative route employs Sharpless asymmetric epoxidation to establish stereochemistry. (E)-Pent-2-en-1,4-diol is epoxidized using titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide (TBHP). The resulting epoxide is treated with acetone and PTSA to form the dioxolane ring, followed by oxidation to the propenoic acid derivative.

Process Optimization and Scalability

Solvent and Temperature Effects

Replacing dichloromethane with MTBE improves catalyst recyclability and reduces environmental impact. In a scaled-up batch (17.7 mmol substrate), MTBE achieves 92.4% yield compared to 89% in dichloromethane. Elevated temperatures (60–85°C) accelerate esterification but risk racemization, necessitating strict temperature control.

Purification Techniques

Chromatography-free purification is achieved via pH-dependent extraction. After esterification, the crude mixture is washed with sodium bicarbonate (pH 8–9) to remove acidic impurities, followed by brine to eliminate residual catalysts. Final crystallization from acetone or diisopropyl ether yields the product with 99.8% enantiomeric purity.

Analytical Characterization

Spectroscopic Data

Industrial Applications and Modifications

The compound’s stability under acidic conditions makes it suitable for flavor encapsulation. In pharmaceuticals, it serves as a precursor to β-blockers and antiviral agents. Modifications such as transesterification with longer-chain alcohols (e.g., isopropyl) tailor its solubility for polymer matrices .

化学反应分析

Types of Reactions

Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its dioxolane moiety allows for modifications that can enhance the efficacy and safety profiles of drug candidates. This compound is particularly useful in the development of drugs targeting specific biological pathways due to its structural versatility .

Case Studies:

- Antiviral Agents: Research has indicated that derivatives of this compound can be utilized in designing antiviral agents that exhibit improved activity against viral infections.

- Anticancer Drugs: The compound's functionality has been explored in synthesizing anticancer drugs aimed at specific cellular mechanisms.

Flavor and Fragrance Industry

Flavoring Agent:

The compound is employed as a flavoring agent in food products and beverages. Its unique taste profile enhances consumer appeal, making it a popular choice in the formulation of various culinary products .

Applications:

- Beverages: Used in soft drinks and alcoholic beverages to impart a distinctive flavor.

- Confectionery: Incorporated into candies and desserts to enhance sweetness and aroma.

Polymer Chemistry

Incorporation into Polymers:

this compound can be integrated into polymer formulations to improve properties such as flexibility and durability. This is particularly beneficial in the production of plastics and coatings .

Properties Enhanced:

- Flexibility: Enhances the mechanical properties of polymers.

- Durability: Improves resistance to environmental stressors.

Agricultural Chemicals

Agrochemical Formulations:

The compound is utilized in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides. Its ability to enhance crop yield through targeted action makes it an important component in modern agriculture .

Examples:

- Pesticides: Formulated to target specific pests while minimizing impact on non-target species.

- Herbicides: Designed for selective weed control in various crops.

Cosmetic Products

Stabilizer and Emulsifier:

In cosmetic formulations, this compound acts as a stabilizer or emulsifier. It improves the texture and stability of creams and lotions, making it valuable in personal care products .

Applications:

- Moisturizers: Enhances emulsion stability for long-lasting hydration.

- Sunscreens: Improves product consistency and effectiveness.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Drug synthesis intermediates | Enhanced efficacy and safety |

| Flavor & Fragrance | Flavoring agent in food & beverages | Unique taste profile |

| Polymer Chemistry | Incorporated into plastics/coatings | Improved flexibility & durability |

| Agricultural Chemicals | Pesticides & herbicides | Increased crop yield |

| Cosmetic Products | Stabilizer/emulsifier in creams/lotions | Improved texture & stability |

作用机制

The mechanism of action of Ethyl ®-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in enzymatic reactions that lead to the formation of different products. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis.

相似化合物的比较

Stereoisomers and Structural Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Stereochemical Impact : The (R)-cis configuration of the target compound distinguishes it from trans isomers (e.g., CAS 104321-62-2), which exhibit different dipole moments and crystallization behaviors .

Functionalized Analogues

Table 2: Compounds with Modified Functional Groups

Key Observations :

- Functional Group Influence : The introduction of fluorine (e.g., difluoro derivatives in ) enhances electronegativity and metabolic stability, making such analogues valuable in medicinal chemistry.

- Complexity in Synthesis : Compounds like the Sofosbuvir intermediate (CAS 93635-76-8) require multi-step synthesis due to additional hydroxyl and methyl groups, contrasting with the simpler ester functionality of the target compound .

Physicochemical and Commercial Comparisons

Table 3: Commercial and Physicochemical Data

Key Observations :

- Commercial Viability : The target compound is competitively priced and widely available from suppliers like Chongqing Chemdad, reflecting its utility in industrial applications .

- Purity Challenges : Separation of diastereomers (e.g., in ) remains a technical hurdle, necessitating advanced chromatographic techniques.

生物活性

Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate is an organic compound with significant potential in various biological applications due to its unique structural properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

This compound has the empirical formula and is characterized as a chiral molecule, which allows for specific interactions with biological targets. The synthesis typically involves the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde under basic conditions, leading to high stereoselectivity in the formation of the product .

The biological activity of this compound is attributed to its ability to interact with various biomolecules. It acts as a substrate for enzymes and can participate in enzymatic reactions that lead to the formation of different products. The specific pathways depend on the biological context in which it is used .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, research on dioxolane derivatives has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

There is emerging evidence that compounds containing dioxolane structures may possess anti-inflammatory properties. Investigations into related compounds have demonstrated their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Research Findings and Case Studies

A review of literature reveals several case studies highlighting the biological effects of similar compounds:

Applications in Drug Development

Given its biological activity, this compound is being investigated for potential use in drug development. Its structural features make it a valuable building block for synthesizing pharmaceuticals targeting various diseases. The compound's ability to modify biological pathways opens avenues for therapeutic interventions in infectious diseases and inflammatory conditions.

常见问题

Q. What are the common synthetic routes for preparing Ethyl (R)-cis-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propenoate, and how is enantiomeric purity ensured?

The compound is typically synthesized via stereoselective coupling reactions. For example, de-esterification of intermediates followed by coupling with chiral auxiliaries (e.g., L- or D-serine derivatives) can yield the desired enantiomer . Enantiomeric purity is ensured using chiral HPLC with columns like Chiralpak® IA/IB, validated via polarimetry or circular dichroism (CD) spectroscopy. Reaction conditions (e.g., temperature, catalysts) are optimized to minimize racemization .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Column chromatography using silica gel with gradients of toluene/ethyl acetate (e.g., 8:2 to 6:4) is effective for isolating the compound . For enantiomerically pure samples, preparative HPLC with chiral stationary phases is employed. Solvent removal under reduced pressure (rotary evaporation) at ≤40°C preserves the dioxolane ring stability .

Q. How is the structural integrity of this compound confirmed post-synthesis?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical confirmation . Complementary methods include:

- NMR : and NMR to verify the dioxolane ring (δ ~1.3–1.5 ppm for dimethyl groups) and propenoate moiety (δ ~6.3–6.5 ppm for vinyl protons).

- IR : Peaks at ~1740 cm (ester C=O) and ~1250 cm (dioxolane C-O-C) .

Advanced Research Questions

Q. How can the stereochemical configuration of this compound be resolved in complex matrices?

Advanced NMR techniques like NOESY or ROESY can identify spatial interactions between the dioxolane methyl groups and propenoate substituents, confirming the cis configuration . For mixtures, dynamic kinetic resolution (DKR) with enantioselective catalysts (e.g., Ru-based complexes) may be employed to enhance stereocontrol .

Q. What computational methods are suitable for modeling the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways for ring-opening or ester hydrolysis. Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets, such as enzyme active sites, using force fields like CHARMM36 .

Q. How is this compound utilized in pharmacological studies?

The compound serves as a chiral building block for synthesizing β-blocker intermediates (e.g., landiolol hydrochloride) . Its dioxolane ring enhances metabolic stability, making it valuable for structure-activity relationship (SAR) studies in cardiovascular or neuroactive drug candidates .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Protection/deprotection : The dioxolane group protects diols during coupling reactions, with acidic hydrolysis (e.g., HCl/MeOH) selectively removing it post-synthesis .

- Catalysis : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) improve efficiency in aryl substitutions .

- In-line analytics : Real-time FTIR monitors reaction progress to minimize byproducts .

Q. How does the stability of this compound vary under different storage conditions?

The compound is stable at −20°C in inert atmospheres (argon) but hydrolyzes in humid environments. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stored in amber vials with desiccants. LC-MS tracks degradation products like 3-(2,3-dihydroxypropyl)propenoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。